molecular formula C16H14N2OS B2353792 3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine CAS No. 872723-04-1

3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine

Cat. No.: B2353792
CAS No.: 872723-04-1
M. Wt: 282.36
InChI Key: WXFFLYLXDMTJAK-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a furan ring and a 4-methylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Attachment of the 4-Methylbenzylthio Group: The 4-methylbenzylthio group can be attached through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or other reduced forms of the compound.

Scientific Research Applications

3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine would depend on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.

    3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.

    3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

Uniqueness

3-(Furan-2-yl)-6-((4-methylbenzyl)thio)pyridazine is unique due to its specific combination of a furan ring, a 4-methylbenzylthio group, and a pyridazine ring. This unique structure may confer specific properties and activities that are not observed in similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3-(furan-2-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12-4-6-13(7-5-12)11-20-16-9-8-14(17-18-16)15-3-2-10-19-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFFLYLXDMTJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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